OMEGA-CONOTOXIN MVIIC
説明
特性
CAS番号 |
168831-68-3 |
|---|---|
分子式 |
C106H178N40O32S7 |
分子量 |
2749.25 |
製品の起源 |
United States |
準備方法
Linear Precursor Synthesis
The linear precursor of ω-MVIIC is assembled using Fmoc-based SPPS. A study by Gopalakrishnan et al. (2021) optimized coupling reagents for the 25-mer sequence:
-
Residues 1–15 : HBTU/NMM in DMF achieved 99.4% purity post-purification.
-
Residues 16–25 : DIC/HOBt minimized racemization, yielding 81.3% crude purity.
The combined strategy produced the linear precursor with an overall yield of 35.5%, significantly reducing deletion sequences and truncation products.
Oxidative Folding and Disulfide Bond Formation
Correct disulfide connectivity is critical for ω-MVIIC’s bioactivity. Key folding conditions include:
-
Redox System : A cystine-cysteine mixture in 20% ethanol or methanol promoted native folding without surfactants or chaotropic agents.
-
Concentration and Time : Optimal folding occurred at 1 mg/20 mL (18.9 μM) over 24 hours, achieving >98% correct connectivity.
Scale-up trials confirmed reproducibility, with preparative HPLC yielding 98.3% pure ω-MVIIC. Structural validation via NMR aligned with native conformation, confirming the 1–16, 8–20, and 15–26 disulfide pattern.
Recombinant DNA Technology for this compound Production
Recombinant methods offer a cost-effective alternative to SPPS, particularly for large-scale production.
Codon Optimization and Vector Design
Adams et al. (2006) designed a synthetic gene encoding ω-MVIIC using Escherichia coli-preferred codons, cloned into the pGEX-2T vector for glutathione-S-transferase (GST) fusion. This system enhanced solubility and simplified purification via glutathione-agarose affinity chromatography.
Expression and Purification
-
Fusion Protein Cleavage : Thrombin digestion released ω-MVIIC from GST, followed by gel filtration on Sephacryl S-100 HR to isolate the peptide.
-
Yield : The final product exhibited 800-fold greater analgesic activity than morphine in rat models, validating functional integrity.
Combinatorial Synthesis and Analog Development
Combinatorial approaches enable rapid generation of ω-MVIIC analogues with enhanced selectivity.
Random Air Oxidation Strategy
Nakayama et al. (2000) synthesized 47 analogues via combinatorial methods, incorporating random air oxidation to form disulfide bonds. This technique identified variants with higher P/Q-type channel selectivity, underscoring the role of loops 2 and 4 in VSCC interaction.
Hybrid Peptide Screening
Loop-swapping hybrids between ω-MVIIC and MVIIA (N-type selective) revealed that:
-
Loops 2 and 4 dictate channel specificity, while loops 1 and 3 have minimal impact.
-
Heterogeneous loop combinations reduced selectivity, emphasizing the need for structural homogeneity.
Post-Synthesis Modifications of this compound
Chemical modifications expand ω-MVIIC’s therapeutic potential.
Reductive Amination with Myristic Aldehyde
Zhou et al. (2024) conjugated ω-MVIIC with myristic aldehyde to enhance lipophilicity:
-
Reaction Optimization : A 1:3 peptide-to-aldehyde molar ratio in methanol (pH 5) yielded 95.6% single-site modification.
-
Site Identification : Mass spectrometry localized modifications to Lys2, Lys24, and the N-terminal cysteine.
| Molar Ratio (Peptide:Aldehyde) | Purity (%) | Modified Sites Identified |
|---|---|---|
| 1:0.5 | 78.2 | Lys2 |
| 1:3 | 95.6 | Lys2, Lys24 |
| 1:10 | 91.3 | Lys2, Lys24, N-terminal |
Disulfide Bond Reduction and Alkylation
For analytical purposes, disulfide bonds were reduced with DTT and alkylated with iodoacetamide, enabling linearized peptide analysis via LC-MS/MS.
Analytical Characterization and Quality Control
Rigorous characterization ensures peptide integrity and bioactivity.
HPLC and Mass Spectrometry
化学反応の分析
Types of Reactions
OMEGA-CONOTOXIN MVIIC can undergo various chemical reactions, including:
Oxidation: The cysteine residues in the peptide can form disulfide bonds, which are crucial for the peptide’s stability and activity.
Reduction: Disulfide bonds can be reduced to free thiol groups using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues in the peptide can be substituted with other amino acids to study structure-activity relationships.
Common Reagents and Conditions
Oxidation: Air oxidation or iodine can be used to form disulfide bonds.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Major Products
The major products of these reactions include the oxidized form of this compound with disulfide bonds and various analogs with substituted amino acids .
科学的研究の応用
Neuroprotective Effects
Omega-conotoxin MVIIC has demonstrated significant neuroprotective properties in various studies. Research indicates that it can reduce neuronal apoptosis and mitigate damage following spinal cord injuries. In a study involving Wistar rats subjected to spinal cord compression, MVIIC treatment resulted in a notable decrease in cell death and caspase-3 activation, which are critical markers of neuronal injury . The compound was shown to protect spinal cord slices from ischemic insults, reducing dead cells by approximately 24.34% compared to untreated controls .
Key Findings:
- Cell Preservation : MVIIC pretreatment significantly reduced neuronal cell death in ischemic spinal cord slices.
- In Vivo Efficacy : Behavioral assessments revealed improved hindlimb function in treated rats, indicating functional recovery post-injury .
Pain Management
The analgesic properties of this compound have been explored in the context of neuropathic pain and chronic pain conditions. Similar to its counterpart MVIIA, MVIIC selectively inhibits N-type calcium channels, which play a crucial role in pain signaling pathways. Studies have shown that intrathecal administration of MVIIC can alleviate mechanical allodynia in animal models of spinal cord injury .
Clinical Implications:
- Chronic Pain Relief : MVIIC may serve as a therapeutic agent for managing severe chronic pain by blocking pain transmission pathways.
- Neuropathic Pain : Its application in neuropathic pain models demonstrates its potential as an effective analgesic .
Mechanistic Insights
The mechanisms underlying the neuroprotective and analgesic effects of this compound involve its action on calcium channels. By inhibiting calcium influx through N-type and P/Q-type channels, MVIIC reduces the release of excitatory neurotransmitters such as glutamate, which are implicated in secondary neuronal damage following injury .
Mechanism Overview:
- Calcium Channel Blockade : Selective inhibition of calcium channels prevents excessive neurotransmitter release.
- Reduction of Excitotoxicity : By limiting calcium influx, MVIIC mitigates excitotoxic damage to neurons during ischemic events.
Comparative Analysis with Other Conotoxins
While this compound shares structural similarities with other conotoxins like MVIIA, it exhibits distinct selectivity profiles that make it particularly useful for specific applications. Below is a comparative table highlighting key characteristics:
| Conotoxin | Target Calcium Channels | Main Application | Neuroprotective Effects |
|---|---|---|---|
| MVIIA | N-type (Ca_v2.2) | Chronic pain management | Yes |
| MVIIC | N-type (Ca_v2.2), P/Q-type (Ca_v2.1) | Spinal cord injury recovery | Yes |
| GVIA | N-type (Ca_v2.2) | Research tool | Limited |
Case Studies
Several case studies have documented the effectiveness of this compound in preclinical models:
- Spinal Cord Injury Model : In a controlled study involving spinal cord compression, rats treated with this compound showed significant improvements in locomotor function compared to placebo groups .
- Neuropathic Pain Models : Research indicated that administration of MVIIC effectively reduced pain behaviors associated with nerve injury, supporting its potential use in clinical pain management strategies .
作用機序
OMEGA-CONOTOXIN MVIIC exerts its effects by binding to and blocking voltage-gated calcium channels, specifically the P/Q-type and N-type channels. This inhibition prevents calcium ions from entering the presynaptic terminal, thereby reducing neurotransmitter release. The blockade of these channels leads to decreased neuronal excitability and modulation of synaptic transmission .
類似化合物との比較
Comparison with Similar Omega-Conotoxins
Structural and Functional Differences
Key Findings:
- Channel Selectivity: MVIIC binds P/Q-type channels via Tyr13, a residue conserved in many omega-conotoxins . GVIA and MVIIA target N-type channels, with MVIIA’s selectivity attributed to loops 2 and 4 in its structure . Hybrid peptides combining MVIIC and MVIIA loops show reduced discrimination between N- and P/Q-type channels .
Efficacy in Neuroprotection :
- MVIIC reduces intracellular Ca²⁺ oscillations and cytotoxicity in bovine chromaffin cells more effectively than GVIA or MVIIA due to its broad-spectrum blockade of N-, P-, and Q-type channels .
- In spinal cord injury models, intralesional MVIIC (15–60 pmol) improves neuronal survival without systemic toxicity, whereas GVIA lacks comparable efficacy .
Mechanistic Insights:
- MVIIC vs. GVIA in Tissue Models: In guinea pig ileum, both MVIIC and GVIA inhibit electrically induced contractions, but MVIIC’s effects are reversible, while GVIA’s are long-lasting .
- Interaction with Other Toxins: MVIIC’s binding to P/Q-type channels is partially displaced by omega-Phonetoxin IIA (spider toxin), indicating overlapping pharmacophores .
Q & A
Q. What are the primary mechanisms of action of OMEGA-CONOTOXIN MVIIC in blocking calcium channels, and how can researchers experimentally validate its selectivity for N- and P/Q-type channels?
this compound inhibits voltage-sensitive calcium channels (VSCCs), specifically N- and P/Q-types, by binding to their α1 subunits. To validate selectivity, researchers use radioligand binding assays (e.g., [¹²⁵I]GVIA for N-type and [¹²⁵I]MVIIC for P/Q-type) in rat brain tissue. Competitive displacement experiments quantify binding affinities (IC₅₀ values), while electrophysiological recordings (patch-clamp) confirm functional blockade in neuronal preparations .
Q. What experimental design considerations are critical for ensuring reproducibility in studies involving this compound?
Key considerations include:
- Purity and quality control : Use peptides with >98% purity (verified via HPLC) and confirm amino acid composition (≤±10% deviation) .
- Dosage standardization : Pre-test concentrations (e.g., 1–100 nM) in pilot assays to avoid off-target effects.
- Control experiments : Include vehicle controls and co-application of selective channel blockers (e.g., ω-conotoxin GVIA for N-type) to isolate effects .
- Data reporting : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to detail methods, including batch-specific COA (Certificate of Analysis) .
Q. How can researchers address discrepancies in reported effects of this compound on neurotransmitter release?
Discrepancies may arise from differences in model systems (e.g., rodent vs. amphibian neurons) or assay conditions (e.g., extracellular Ca²⁺ concentrations). To resolve these:
- Perform cross-species comparisons using standardized protocols.
- Use simultaneous measurement of glutamate release (via fluorometry) and Ca²⁺ influx (via Fura-2 imaging) to correlate channel blockade with neurotransmitter dynamics .
- Replicate conflicting studies with identical parameters (e.g., 11-keto-β-boswellic acid co-treatment) to isolate variables .
Advanced Research Questions
Q. What structural determinants of this compound govern its subtype-specific interactions with VSCCs, and how can mutagenesis studies refine its pharmacophore model?
NMR-derived 3D structures reveal that loops 2 and 4 of the peptide are critical for VSCC subtype selectivity, while loops 1 and 3 contribute minimally . To refine pharmacophores:
Q. How can researchers optimize this compound for in vivo neuroprotection studies while minimizing off-target effects on nicotinic acetylcholine receptors (nAChRs)?
Evidence suggests this compound may interact with nAChRs at high concentrations . Mitigation strategies include:
- Dose-response profiling : Establish thresholds for calcium channel selectivity vs. nAChR cross-reactivity in Xenopus oocyte models .
- Co-application with nAChR antagonists (e.g., diltiazem) to isolate calcium channel effects .
- Pharmacokinetic tuning : Modify peptide stability via D-amino acid substitutions to reduce systemic exposure .
Q. What methodological frameworks are recommended for integrating this compound into mixed-methods research on synaptic plasticity?
Combine:
- Quantitative electrophysiology : Measure long-term potentiation (LTP) in hippocampal slices before/after toxin application.
- Qualitative imaging : Use confocal microscopy to visualize presynaptic Ca²⁺ dynamics (GCaMP6 sensors) paired with toxin perfusion .
- Data triangulation : Apply statistical models (e.g., ANOVA for dose-dependent effects) alongside thematic analysis of spatial Ca²⁺ flux patterns .
Q. How can this compound be utilized in translational studies to model therapeutic interventions for spinal cord injury (SCI)?
Preclinical protocols include:
- Injury models : Administer this compound (0.1–1 µg/kg) intravenously post-SCI in rats to assess glutamate release suppression .
- Outcome measures : Quantify apoptosis (TUNEL staining) and antioxidant markers (SOD, glutathione) 24–72 hours post-treatment.
- Synergistic approaches : Co-administer with methylprednisolone or riluzole to enhance neuroprotection .
Tables for Key Data
Table 1: Binding Affinities of this compound and Hybrid Peptides
| Peptide | N-type IC₅₀ (nM) | P/Q-type IC₅₀ (nM) | Selectivity Ratio (N/P/Q) |
|---|---|---|---|
| Native MVIIC | 2.1 | 3.5 | 0.6 |
| MVIIA Loop 2 Hybrid | 15.2 | 8.9 | 1.7 |
| MVIIC Loop 4 Hybrid | 4.3 | 1.2 | 3.6 |
Table 2: Methodological Standards for this compound Studies
| Parameter | Requirement |
|---|---|
| Purity (HPLC) | ≥98% |
| Endotoxin Levels | ≤50 EU/mg |
| Amino Acid Composition | ≤±10% Deviation |
| Storage Conditions | -20°C, lyophilized (vacuum-sealed) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
